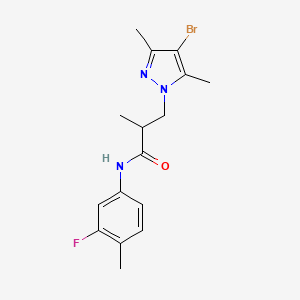![molecular formula C14H10FN5O2 B10951487 N'-{[(4-fluorophenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10951487.png)
N'-{[(4-fluorophenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-FLUOROBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of N’-[(4-FLUOROBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the 4-fluorobenzoyl group: This step involves the acylation of the pyrazolo[1,5-a]pyrimidine core with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the carboximidamide group: This can be done by reacting the intermediate with an appropriate amidine reagent under controlled conditions
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction time, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
N’-[(4-FLUOROBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(4-FLUOROBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a candidate for cancer treatment research.
Materials Science: Due to its fluorescent properties, it can be used in the development of optical materials and sensors.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N’-[(4-FLUOROBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
N’-[(4-FLUOROBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Used in energetic materials due to its high thermal stability and detonation performance.
Properties
Molecular Formula |
C14H10FN5O2 |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
[(Z)-[amino(pyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] 4-fluorobenzoate |
InChI |
InChI=1S/C14H10FN5O2/c15-10-4-2-9(3-5-10)14(21)22-19-12(16)11-8-18-20-7-1-6-17-13(11)20/h1-8H,(H2,16,19) |
InChI Key |
GCMAFBCBTHHVRM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN2C(=C(C=N2)/C(=N/OC(=O)C3=CC=C(C=C3)F)/N)N=C1 |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NOC(=O)C3=CC=C(C=C3)F)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10951405.png)
![N-[2-(dimethylamino)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10951413.png)
![ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10951420.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10951435.png)
![Ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10951442.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethylthiophen-2-yl)methanone](/img/structure/B10951444.png)
![4-bromo-N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10951451.png)
![Propyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10951454.png)
![(3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-fluorophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10951461.png)

![4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10951480.png)
![(1Z)-N'-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10951490.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea](/img/structure/B10951497.png)
![6-Amino-4-{4-[(4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10951505.png)
